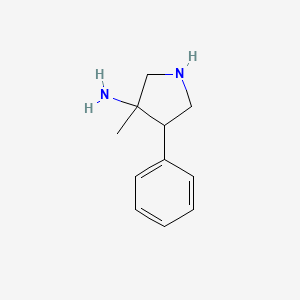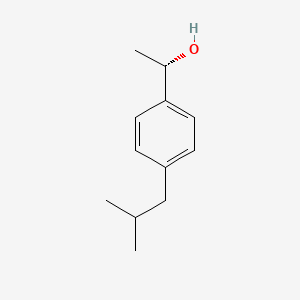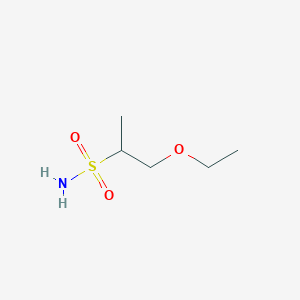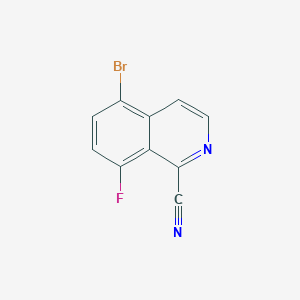
3-Methyl-4-phenylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phenylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs. The presence of both methyl and phenyl groups in the structure of this compound adds to its chemical complexity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method allows for the regio- and stereoselective formation of the pyrrolidine ring . Another method involves the reaction of 4-chlorobutan-1-amine with a strong base, which leads to the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of pyrrolidines, including this compound, typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-substituted pyrrolidines, N-oxides, and other amine derivatives.
Scientific Research Applications
3-Methyl-4-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions. Molecular docking studies have shown that the compound can interact with proteins like Akt, which plays a role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure without the methyl and phenyl groups.
Pyrroline: Contains one double bond in the ring.
Pyrrole: An aromatic compound with two double bonds in the ring.
Uniqueness
3-Methyl-4-phenylpyrrolidin-3-amine is unique due to the presence of both methyl and phenyl groups, which enhance its chemical reactivity and potential for diverse applications. The combination of these groups with the pyrrolidine ring provides a unique scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-methyl-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-11(12)8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10,13H,7-8,12H2,1H3 |
InChI Key |
HTCAHFNSPLFRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)



![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)




![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)




